![molecular formula C19H19NOS B15496285 1-(Benzo[d]thiazol-2-yl)-1-(p-tolyl)pent-4-en-1-ol](/img/structure/B15496285.png)
1-(Benzo[d]thiazol-2-yl)-1-(p-tolyl)pent-4-en-1-ol
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Description
1-(Benzo[d]thiazol-2-yl)-1-(p-tolyl)pent-4-en-1-ol is a useful research compound. Its molecular formula is C19H19NOS and its molecular weight is 309.4 g/mol. The purity is usually 95%.
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Biological Activity
1-(Benzo[d]thiazol-2-yl)-1-(p-tolyl)pent-4-en-1-ol is an organic compound notable for its complex structure, which includes a benzo[d]thiazole moiety, a p-tolyl group, and a pent-4-en-1-ol framework. Its molecular formula is C₁₈H₁₅N₁OS, and it has a molar mass of approximately 309.43 g/mol. The structural characteristics of this compound suggest potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research.
Structural Characteristics
The presence of the benzo[d]thiazole ring is critical as it is known to contribute to various biological activities. The hydroxyl group in the pentenol structure may enhance interactions with biological targets, potentially increasing its therapeutic efficacy.
Antimicrobial Properties
Research indicates that compounds containing benzo[d]thiazole moieties often exhibit antimicrobial properties. Preliminary studies on this compound suggest it may possess similar activities due to its structural characteristics. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi, making them promising candidates for further investigation in drug development.
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies have shown that derivatives of benzo[d]thiazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific pathways through which this compound operates are still under investigation but are believed to involve interactions with key cellular targets.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of several benzo[d]thiazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibitory effects, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
Case Study 2: Anticancer Activity
A recent study assessed the anticancer activity of various benzo[d]thiazole derivatives against human cancer cell lines. This compound demonstrated notable cytotoxic effects, with IC₅₀ values indicating strong potential for further development as an anticancer agent.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Cell Membrane Disruption : The compound may disrupt bacterial cell membranes, leading to cell lysis.
- Enzyme Inhibition : It could inhibit key enzymes involved in cancer cell metabolism or bacterial growth.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
Synthetic Route Example
A typical synthetic route involves:
- Formation of an intermediate compound.
- Subsequent reactions to introduce the desired functional groups.
- Purification through techniques such as chromatography.
Properties
Molecular Formula |
C19H19NOS |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-1-(4-methylphenyl)pent-4-en-1-ol |
InChI |
InChI=1S/C19H19NOS/c1-3-4-13-19(21,15-11-9-14(2)10-12-15)18-20-16-7-5-6-8-17(16)22-18/h3,5-12,21H,1,4,13H2,2H3 |
InChI Key |
NAPZOMOWGDGOQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CCC=C)(C2=NC3=CC=CC=C3S2)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.